(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone
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Description
“(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone” is a chemical compound. It is a laboratory chemical and its use in food, drugs, pesticides or biocidal products is not advised .
Synthesis Analysis
The synthesis of similar compounds has been reported in various methods . For instance, 2-Bromo-6-methylpyridine, a related compound, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, the Frontier Molecular Orbital (FMO) analysis of similar compounds was performed at the B3LYP/6-31G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, 2-Bromo-6-methylpyridine, a related compound, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For instance, the refractive index of a related compound, 2-Bromo-6-methylpyridine, is 1.562 (lit.) and it has a density of 1.512 g/mL at 25 °C (lit.) .Safety and Hazards
Properties
IUPAC Name |
(5-bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClFN2O/c1-6-9(12)4-8(10(13)15-6)11(17)16-3-2-7(14)5-16/h4,7H,2-3,5H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZMBAWNULACED-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N2CCC(C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N2CC[C@@H](C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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